molecular formula C21H18N2O3S B2636611 N-(furan-2-ylmethyl)-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide CAS No. 1396748-98-3

N-(furan-2-ylmethyl)-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2636611
CAS No.: 1396748-98-3
M. Wt: 378.45
InChI Key: ZQYYTMLDIHRBOI-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a furan ring, a phenyl group, and a thiophene ring, which are connected through an isoxazole core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

N-(furan-2-ylmethyl)-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.

    Introduction of the Furan and Thiophene Rings: The furan and thiophene rings can be introduced through nucleophilic substitution reactions, where appropriate furan and thiophene derivatives are reacted with the isoxazole intermediate.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the isoxazole intermediate with an appropriate amine derivative, followed by acylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, optimization of reaction conditions (e.g., temperature, pressure, solvent), and the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

N-(furan-2-ylmethyl)-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide can be compared with other similar compounds, such as:

    5-cyclopropyl-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide: This compound has a cyclopropyl group instead of a phenyl group, which may result in different chemical and biological properties.

    N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide: This compound has a tetrahydrobenzo[d]isoxazole ring instead of a simple isoxazole ring, which may affect its reactivity and biological activity.

    5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide: This compound has a methyl group and a cyclopentyl group, which may influence its chemical stability and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-phenyl-N-(2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c24-21(19-14-20(26-22-19)16-6-2-1-3-7-16)23(15-17-8-4-12-25-17)11-10-18-9-5-13-27-18/h1-9,12-14H,10-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYYTMLDIHRBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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